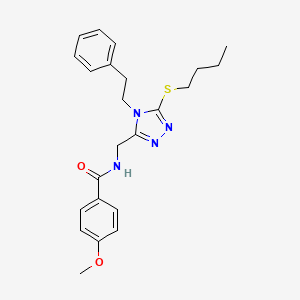

N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

N-[[5-butylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O2S/c1-3-4-16-30-23-26-25-21(27(23)15-14-18-8-6-5-7-9-18)17-24-22(28)19-10-12-20(29-2)13-11-19/h5-13H,3-4,14-17H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNFGOIPFISSSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction. The starting materials often include a phenethylamine derivative and a butylthio-substituted precursor. The reaction conditions usually involve the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has potential as a bioactive agent in various biological assays.

Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

- N-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

- N-((5-(propylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Uniqueness

N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is unique due to the presence of the butylthio group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.

Biological Activity

N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound belonging to the class of triazole derivatives. Its unique structural features, including a triazole ring and various functional groups, suggest significant potential for biological activity. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Structural Characteristics

The compound is characterized by:

- Triazole Ring : Known for its interaction with various biological targets.

- Butylthio Group : Enhances chemical reactivity and may influence biological interactions.

- Methoxybenzamide Moiety : Potentially contributes to its pharmacological properties.

Research indicates that triazole derivatives can modulate enzyme activity and inhibit specific pathways involved in disease processes. N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide may exert its effects through:

- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Properties : The compound could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Antioxidant Activity

A study evaluating the antioxidant capacity of related triazole compounds demonstrated significant activity against standard antioxidants like BHT (Butylated Hydroxytoluene). The results indicated that derivatives with specific substitutions exhibited enhanced antioxidative properties.

Antiproliferative Activity

Table 1 summarizes the antiproliferative effects of N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide compared to known agents:

| Compound Name | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzamide | MCF-7 | 3.1 | Apoptosis induction |

| 4-methoxy-N-(5-(phenylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methylbenzamide | HCT 116 | 2.2 | Cell cycle arrest |

| N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide | A549 | TBD | TBD |

The IC50 values indicate the concentration required for 50% inhibition of cell growth. Further research is needed to elucidate the specific mechanisms behind these effects.

Comparative Studies

Several structurally similar compounds have been evaluated to understand the unique biological activity of N-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzamide | Cyclohexyl group instead of phenethyl | Different reactivity due to chlorine substitution |

| 5-(2-,3-, and 4-methoxyphenyl)-4H-1,2,4-triazole derivatives | Various substitutions on phenyl ring | Explored for anti-inflammatory properties |

These comparisons highlight how modifications in side chains can significantly alter biological activity.

Case Studies

A recent investigation into the pharmacological effects of triazole derivatives found that certain modifications significantly enhanced their therapeutic potential. For instance:

- Study on MCF7 Cells : A derivative with a methoxy substitution showed selective cytotoxicity against breast cancer cells (IC50 = 3.1 µM).

- Inflammation Model : In vivo studies demonstrated that a related compound reduced inflammation markers in animal models.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methoxy, butylthio) and triazole ring connectivity .

- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯N interactions) to confirm dimerization patterns, as seen in similar triazole-thiol derivatives .

- Mass Spectrometry : Confirm molecular weight (e.g., HRMS for exact mass) and detect fragmentation patterns .

How can researchers design experiments to evaluate enzyme inhibition mechanisms?

Q. Advanced Research Focus

- Target Selection : Prioritize enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) , which is inhibited by triazole-thiol derivatives via amide anion conjugation to the active site .

- Assay Design : Use spectrophotometric assays to monitor enzyme activity (e.g., NADH oxidation for PFOR). Include controls with known inhibitors (e.g., nitazoxanide derivatives) .

- Structural Analysis : Perform molecular docking studies using crystallographic data to map hydrogen bonds (e.g., N1–H1⋯N2) and hydrophobic interactions .

How should contradictions in biological activity data across studies be resolved?

Advanced Research Focus

Contradictions often arise from substituent effects or assay variability :

- Case Study : Trifluoromethyl groups enhance lipophilicity and metabolic stability in some contexts but may reduce solubility in others .

- Resolution Strategies :

What safety protocols are essential for handling this compound?

Q. Basic Research Focus

- Storage : Keep at -20°C in airtight containers to prevent degradation. Avoid exposure to moisture or light .

- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis.

- Waste Disposal : Segregate hazardous waste (e.g., thiol-containing byproducts) and contract licensed disposal services .

What strategies optimize pharmacokinetic properties for in vivo studies?

Q. Advanced Research Focus

- Lipophilicity Modulation : Introduce trifluoromethyl or methoxy groups to balance solubility and membrane permeability .

- Metabolic Stability : Replace labile groups (e.g., ester linkages) with stable analogs (e.g., amides) .

- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability .

How can intermolecular interactions be analyzed using crystallography?

Q. Advanced Research Focus

- Hydrogen Bonding : Identify classical (e.g., N–H⋯N) and non-classical (e.g., C–H⋯O/F) interactions stabilizing crystal packing .

- Symmetry Analysis : Use software like Mercury to visualize centrosymmetric dimers or π-π stacking .

- Thermal Ellipsoids : Refine anisotropic displacement parameters to assess molecular rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.